molecular formula C20H24N2O4S2 B2560471 2-[3-(benzenesulfonyl)propanamido]-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 868965-85-9

2-[3-(benzenesulfonyl)propanamido]-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2560471
CAS No.: 868965-85-9
M. Wt: 420.54
InChI Key: VNAHCLJVOKMXBL-UHFFFAOYSA-N
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Description

This compound is a cyclohepta[b]thiophene derivative featuring a benzenesulfonyl-propanamido substituent at position 2 and an N-methyl carboxamide group at position 2. Its molecular formula is C₂₃H₂₅N₃O₄S₂, with a molecular weight of 495.59 g/mol.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)propanoylamino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-21-19(24)18-15-10-6-3-7-11-16(15)27-20(18)22-17(23)12-13-28(25,26)14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAHCLJVOKMXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)propanamido]-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-[3-(benzenesulfonyl)propanamido]-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)propanamido]-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Substituents (Position 2 / Position 3) Molecular Formula Molecular Weight (g/mol) logP Key Properties / Activities Evidence ID
Target Compound Benzenesulfonyl-propanamido / N-methyl carboxamide C₂₃H₂₅N₃O₄S₂ 495.59 ~5.2* High polarity (sulfonyl group) N/A
2-{2-[(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-cyclopenta[b]thiophene-3-carboxamide Triazole-sulfanyl-propanamido / carboxamide C₂₃H₂₃N₅O₂S₂ 481.59 4.8 Mitofusin agonist; restores mtDNA in β-cells
N-(3-Chlorophenyl)-2-(2-phenylacetamido)-cyclohepta[b]thiophene-3-carboxamide (ChemDiv 3261-0701) Phenylacetamido / 3-chlorophenyl carboxamide C₂₄H₂₃ClN₂O₂S 438.98 6.15 Screening compound; low solubility (LogSw: -6.36)
2-Amino-N-(4-chlorophenyl)-cyclohepta[b]thiophene-3-carboxamide Amino / 4-chlorophenyl carboxamide C₁₆H₁₇ClN₂OS 320.84 3.5 Unknown activity; simpler substituents
3-({4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamoyl)propanoic acid Thiazolyl-carbamoyl / propanoic acid C₁₂H₁₆N₂O₃S 268.34 1.2 High solubility (carboxylic acid group)

*Estimated based on sulfonyl group’s contribution to polarity.

Mitofusin Agonists ()

The compound in and shares a cyclohepta[b]thiophene core with the target molecule but replaces the benzenesulfonyl group with a triazole-sulfanyl moiety. This substitution likely enhances mitochondrial fusion activity by stabilizing mitofusin conformations, restoring mtDNA content, and improving glucose-stimulated insulin secretion (GSIS) in diabetic models . In contrast, the target compound’s benzenesulfonyl group may confer distinct binding kinetics or metabolic stability due to its stronger electron-withdrawing nature.

Screening Compounds ()

ChemDiv 3261-0701 () has a phenylacetamido group at position 2, which reduces polarity compared to the target’s benzenesulfonyl-propanamido. This results in a higher logP (6.15 vs. Its 3-chlorophenyl carboxamide may also introduce steric hindrance absent in the target’s N-methyl group .

Simplified Analogues ()

The 2-amino derivative () lacks the sulfonyl and methyl groups, reducing molecular complexity and weight (320.84 g/mol). Similarly, the thiazolyl-carbamoyl compound () replaces the cyclohepta[b]thiophene core with a thiazole ring, drastically altering solubility and likely target specificity .

Key Research Findings and Implications

Mitochondrial Dynamics : Triazole-sulfanyl analogs () demonstrate that substituents at position 2 critically influence mitofusin activation and mtDNA restoration. The target compound’s benzenesulfonyl group may modulate these effects differently due to its distinct electronic profile .

Structural Complexity vs. Efficacy : Simplified analogs () highlight that reducing substituent complexity may compromise biological activity, underscoring the importance of the target’s benzenesulfonyl and N-methyl groups .

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